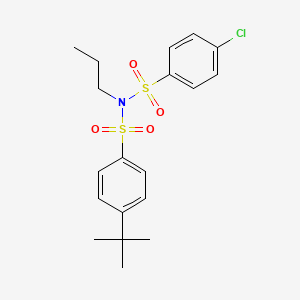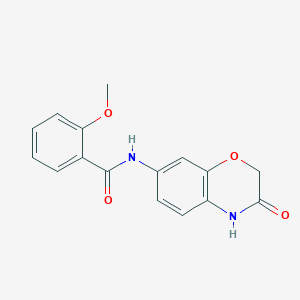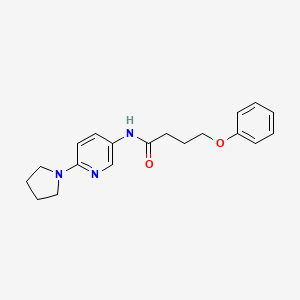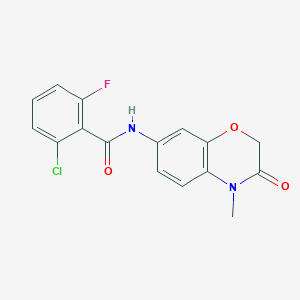
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CBP-1 and is a potent inhibitor of the enzyme carbonic anhydrase. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In
作用機序
CBP-1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase by CBP-1 has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CBP-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and increase bone mineral density in osteoporosis patients. CBP-1 has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
CBP-1 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and has been shown to have a variety of biochemical and physiological effects. However, it also has some limitations. CBP-1 is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, it has been shown to be unstable in some experimental conditions, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on CBP-1. One area of interest is the development of more stable analogs of CBP-1 that can be used in a wider range of experimental conditions. Additionally, the potential applications of CBP-1 in the treatment of inflammatory diseases and other conditions warrant further investigation. Finally, the role of carbonic anhydrase in various physiological processes is still not fully understood, and further research on the inhibition of this enzyme by CBP-1 could lead to new insights into these processes.
Conclusion:
In conclusion, CBP-1 is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action has been well-studied. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its potential applications in the treatment of various diseases warrant further investigation. Despite its limitations, CBP-1 remains an important tool for researchers investigating the role of carbonic anhydrase in physiological processes.
合成法
The synthesis of CBP-1 involves the reaction between 4-chlorobenzenesulfonyl chloride and tert-butylamine, followed by the reaction of the resulting product with propylamine. The final product is purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
CBP-1 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in a variety of physiological processes. CBP-1 has been used in studies to investigate the role of carbonic anhydrase in cancer, osteoporosis, glaucoma, and other diseases.
特性
IUPAC Name |
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S2/c1-5-14-21(27(24,25)18-12-8-16(20)9-13-18)26(22,23)17-10-6-15(7-11-17)19(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAQUHFQFPIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)


![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)


![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)

![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)